1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-iodo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine include:
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
4-(Trifluoromethyl)phenylhydrazine: Lacks the iodine atom but retains the trifluoromethyl and hydrazine functionalities.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups and an iodine atom but lacks the hydrazine moiety. The uniqueness of this compound lies in its combination of the trifluoromethyl group, iodine atom, and hydrazine moiety, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H6F3IN2 |
---|---|
Molekulargewicht |
302.04 g/mol |
IUPAC-Name |
[2-iodo-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2 |
InChI-Schlüssel |
MUKKHQAHGMFUEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.